

Spectroscopic Profile of 1,2,2-Trimethylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: **1,2,2-Trimethylpiperazine**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **1,2,2-trimethylpiperazine**, a substituted piperazine derivative. While experimental spectra for this specific isomer are not readily available in public spectral databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established spectroscopic principles and data from structurally related compounds. Detailed experimental protocols for acquiring this data are also provided to facilitate further research and characterization of this molecule.

Chemical Structure and Properties

- IUPAC Name: **1,2,2-Trimethylpiperazine**
- Molecular Formula: C₇H₁₆N₂[\[1\]](#)
- Molecular Weight: 128.22 g/mol
- Predicted XlogP: 0.2[\[1\]](#)
- CAS Number: 14925-28-5

Predicted Spectroscopic Data

Due to the absence of experimentally recorded spectra for **1,2,2-trimethylpiperazine** in accessible databases, this section details the predicted spectral features based on its chemical structure and comparison with related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the predicted ^1H and ^{13}C NMR chemical shifts for **1,2,2-trimethylpiperazine**.

^1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different methyl and methylene protons in the molecule. The asymmetry of the substitution pattern will lead to a more complex spectrum compared to symmetrical piperazines.

- N-CH₃: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 1.
- C(CH₃)₂: A singlet for the six protons of the two methyl groups at position 2. Due to their equivalence, they are expected to resonate at the same frequency.
- Piperazine Ring Protons: The methylene protons on the piperazine ring are expected to appear as multiplets due to spin-spin coupling with adjacent protons. The protons at C3, C5, and C6 will likely have distinct chemical shifts and coupling patterns.

^{13}C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

- N-CH₃: A signal for the methyl carbon attached to the nitrogen at position 1.
- C(CH₃)₂: A signal for the two equivalent methyl carbons at position 2.
- Quaternary Carbon: A signal for the quaternary carbon at position 2.
- Piperazine Ring Carbons: Signals for the methylene carbons of the piperazine ring (C3, C5, and C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2,2-trimethylpiperazine** is expected to exhibit characteristic absorption bands. For reference, the condensed phase IR spectrum of the related isomer, 1,2,4-trimethylpiperazine, is available in the NIST WebBook.[\[2\]](#)

- C-H Stretching: Strong absorptions in the region of $2800\text{-}3000\text{ cm}^{-1}$ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- C-N Stretching: Absorptions in the fingerprint region, typically between $1000\text{-}1200\text{ cm}^{-1}$, corresponding to the C-N bond stretching vibrations.
- CH_2 Bending: Characteristic bending vibrations for the methylene groups are expected around 1450 cm^{-1} .
- N-H Stretching: A peak in the $3200\text{-}3500\text{ cm}^{-1}$ region is anticipated if the secondary amine is not fully methylated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1,2,2-trimethylpiperazine** would be expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of piperazine derivatives often involves cleavage of the ring and loss of substituents.[\[3\]](#)

- Molecular Ion (M^+): A peak at $\text{m/z} = 128$, corresponding to the molecular weight of the compound.
- Major Fragment Ions: Common fragmentation pathways for substituted piperazines include alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of methyl or larger alkyl groups.

Spectroscopic Data for a Related Isomer: 1,2,4-Trimethylpiperazine

For comparative purposes, the following tables summarize the available spectroscopic data for the isomer 1,2,4-trimethylpiperazine from the NIST WebBook.

Table 1: Mass Spectrometry Data for 1,2,4-Trimethylpiperazine[4]

m/z	Relative Intensity
42	100
57	85
70	95
85	30
113	40
128	15

Table 2: Infrared Spectroscopy Data for 1,2,4-Trimethylpiperazine (Condensed Phase)[2]

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment (Predicted)
~2950	Low	C-H Stretch (asymmetric)
~2850	Low	C-H Stretch (symmetric)
~1460	Medium	CH ₂ Bend
~1370	Medium	CH ₃ Bend
~1150	Strong	C-N Stretch

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **1,2,2-trimethylpiperazine** sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).^[5] For ^1H NMR, standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl_4 or CS_2).
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the solvent or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

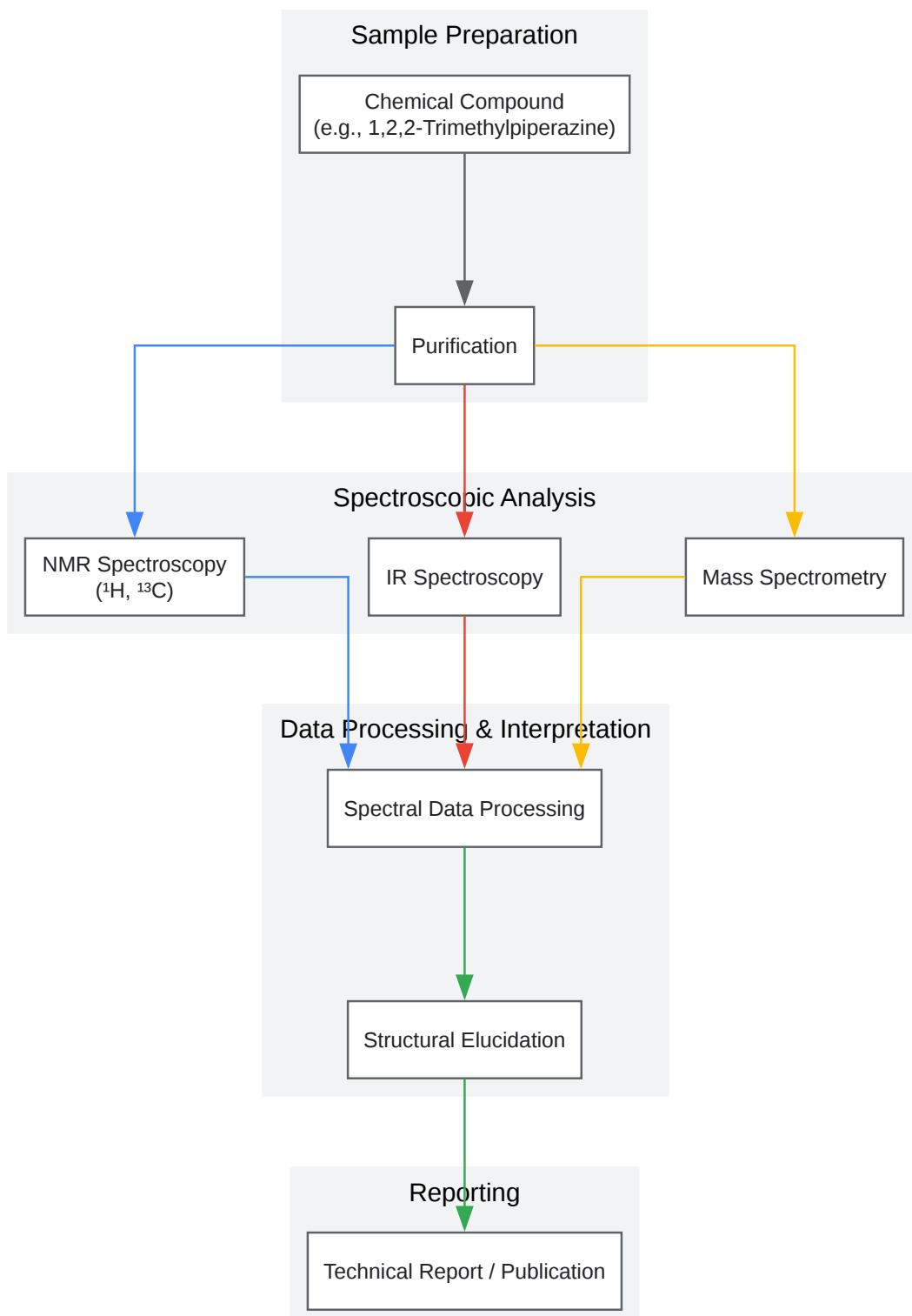
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Direct infusion via a syringe pump can be used for pure samples.

- Ionization: Use a suitable ionization method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.[5]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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